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Introduction
Dodine, N-dodecylguanidine acetate, is a guanidine-based fungicide with a history of use in

controlling a range of fungal diseases on fruit trees, nuts, and ornamental crops.[1] While its

fungicidal properties have been known for decades, a deeper understanding of its precise

mode of action at the molecular level has evolved. Early research suggested that dodine's

primary effect was the disruption of the fungal plasma membrane due to its surfactant

properties.[2][3] However, more recent and quantitative studies have revealed that its principal

and most potent fungicidal activity is the inhibition of mitochondrial respiration.[4][5] This guide

provides a detailed technical overview of dodine's effects on the fungal mitochondrial

respiratory chain, presenting quantitative data, experimental protocols, and visual diagrams to

elucidate its mechanism of action for researchers, scientists, and drug development

professionals.

Primary Mode of Action: Inhibition of Oxidative
Phosphorylation
The core fungicidal action of dodine is now understood to be the impairment of mitochondrial

function.[4] This conclusion is based on quantitative data demonstrating that dodine inhibits

mitochondrial processes at significantly lower concentrations than those required to cause

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1670866?utm_src=pdf-interest
https://www.benchchem.com/product/b1670866?utm_src=pdf-body
https://www.benchchem.com/product/b1670866?utm_src=pdf-body
https://www.allpesticides.com/dodine.html
https://www.benchchem.com/product/b1670866?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/32474016/
https://www.tandfonline.com/doi/pdf/10.1080/05331856109432659
https://pmc.ncbi.nlm.nih.gov/articles/PMC7526662/
https://www.researchgate.net/publication/341724715_The_fungicide_dodine_primarily_inhibits_mitochondrial_respiration_in_Ustilago_maydis_but_also_affects_plasma_membrane_integrity_and_endocytosis_which_is_not_found_in_Zymoseptoria_tritici
https://www.benchchem.com/product/b1670866?utm_src=pdf-body
https://www.benchchem.com/product/b1670866?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7526662/
https://www.benchchem.com/product/b1670866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


plasma membrane damage.[4][6] In fungi such as Ustilago maydis and Zymoseptoria tritici,

dodine targets the mitochondria, where it interferes with NADH oxidases and leads to the

depolarization of the inner mitochondrial membrane.[4] This disruption of the proton-motive

force, which is essential for ATP synthesis, results in a critical depletion of cellular ATP,

ultimately leading to cell death.[4][7]

Effects on the plasma membrane, such as increased ion permeability and inhibition of

endocytosis, are considered secondary effects that occur at much higher dodine
concentrations and may contribute to its overall toxicity in some fungal species like U. maydis,

but not in others like Z. tritici.[2][4]

Quantitative Data Presentation
The following table summarizes the effective concentrations (EC₅₀) of dodine required to

inhibit various cellular processes in the fungi Ustilago maydis and Zymoseptoria tritici. The data

clearly indicates that mitochondrial functions are the most sensitive targets.

Fungal Species Cellular Process EC₅₀ Value (µg/ml) Reference

Ustilago maydis

Inhibition of

Mitochondrial Inner

Membrane Potential

0.72 [4]

Inhibition of Growth on

Agar Plates
2.29 [4][5]

Inhibition of

Endocytosis
5.95 [6]

Plasma Membrane

Depolarization
26.5 [6]

Zymoseptoria tritici

Inhibition of

Mitochondrial Inner

Membrane Potential

0.28 [4]

Mechanism of Action on Mitochondrial Respiration
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Dodine's inhibitory action on mitochondrial respiration can be broken down into a key

sequence of events:

Interference with Electron Transport Chain (ETC): Dodine specifically interferes with NADH

oxidases within the mitochondrial inner membrane.[4] This disrupts the normal flow of

electrons through the respiratory complexes.

Depolarization of the Inner Mitochondrial Membrane: The disruption of the ETC

compromises the pumping of protons across the inner membrane, leading to a collapse of

the mitochondrial membrane potential (ΔΨm).[4] This potential is the primary component of

the proton-motive force.

Impairment of ATP Synthesis: The loss of the proton-motive force directly inhibits the activity

of F₁F₀-ATP synthase (Complex V), the enzyme responsible for producing the vast majority

of cellular ATP through oxidative phosphorylation.[4][8][9]

Cellular Energy Depletion: The severe reduction in ATP synthesis leads to a rapid depletion

of the cell's energy currency, arresting vital cellular processes and culminating in fungal cell

death.[4][7]
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Caption: Dodine's primary mechanism of action targeting the fungal mitochondrial electron

transport chain.
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Caption: Experimental workflow for assessing dodine's impact on mitochondrial oxygen

consumption.

Primary MoA (Low Concentration) Secondary MoA (High Concentration)

Dodine Application

Inhibition of
Mitochondrial Respiration

EC₅₀ ≈ 0.3-0.7 µg/ml

Plasma Membrane
Disruption

EC₅₀ > 25 µg/ml

ATP Depletion

Fungal Cell Death

Ion Leakage &
Endocytosis Arrest

Click to download full resolution via product page

Caption: Logical relationship comparing the primary and secondary modes of action of dodine.

Experimental Protocols
Protocol 1: Isolation of Mitochondria from Filamentous
Fungi
This protocol is a generalized procedure adapted from methodologies for isolating mitochondria

from fungi like Fusarium and Neurospora crassa.[10][11]

Materials:

Fungal mycelium (harvested from liquid culture)
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Isolation Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% (w/v) Bovine

Serum Albumin (BSA)

Grinding medium: Isolation buffer with acid-washed sand or glass beads

Dounce homogenizer with a tight-fitting pestle

Refrigerated centrifuge and rotors

Spectrophotometer for protein quantification

Procedure:

Harvesting: Harvest fungal mycelium from a liquid culture by filtration or centrifugation (e.g.,

4,000 x g for 10 minutes). Wash the pellet with distilled water.

Cell Disruption: Resuspend the wet mycelium in a minimal volume of ice-cold Isolation

Buffer. Disrupt the cells by either:

Grinding with a pre-chilled mortar and pestle with acid-washed sand until a smooth paste

is formed.[11]

Using a bead beater with glass beads.

Homogenization: Transfer the resulting paste to a Dounce homogenizer. Perform ~10 slow

strokes on ice to further homogenize the suspension.[12]

Differential Centrifugation: a. Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C

to pellet cell debris, nuclei, and unbroken cells.[11] b. Carefully collect the supernatant and

transfer it to a new tube. c. Centrifuge the supernatant at 12,000 - 17,000 x g for 20 minutes

at 4°C to pellet the crude mitochondrial fraction.[12]

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in fresh, ice-

cold Isolation Buffer without BSA. Repeat the high-speed centrifugation step (Step 4c).

Final Pellet: Discard the final supernatant. The resulting pellet is the isolated mitochondrial

fraction. Resuspend it in a minimal volume of the desired assay buffer (e.g., respiration

medium) at a protein concentration of 1-5 mg/mL.[12]
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Quantification: Determine the protein concentration of the mitochondrial suspension using a

standard method like the Bradford or BCA assay.

Protocol 2: Measurement of Fungal Mitochondrial
Oxygen Consumption
This protocol outlines the use of high-resolution respirometry to measure the effect of dodine
on oxygen consumption.

Materials:

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)[13][14]

Isolated mitochondria (from Protocol 1) or permeabilized fungal cells

Respiration Medium (e.g., MiR05): 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20

mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-

free), pH 7.1

Substrates: NADH (for Complex I), Succinate (for Complex II)

Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Dodine

ADP to stimulate State 3 respiration

Procedure:

Instrument Calibration: Calibrate the oxygen electrodes in the respirometer according to the

manufacturer's instructions. Add 2 mL of Respiration Medium to each chamber and allow the

signal to stabilize.[14]

Addition of Mitochondria: Add the isolated mitochondrial suspension (e.g., 0.1-0.2 mg/mL

final concentration) to the chamber and close it, avoiding air bubbles. Allow the oxygen

consumption rate (OCR) to stabilize to measure State 2 (resting) respiration.

Substrate Addition (Complex I-linked): a. Inject a saturating concentration of NADH (e.g., 1-2

mM) to initiate electron flow through Complex I. b. Add ADP (e.g., 1-2 mM) to stimulate State
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3 respiration (active oxidative phosphorylation).

Dodine Titration: Sequentially add small amounts of dodine from a stock solution to achieve

the desired final concentrations. Allow the OCR to stabilize after each addition to generate a

dose-response curve.

Dissection of ETC (Optional): In separate experiments, after establishing a baseline OCR,

specific inhibitors can be used to probe the site of dodine's action. For example:

Add succinate to measure Complex II-driven respiration.

Add rotenone to inhibit Complex I and isolate the activity of Complex II.

Add Antimycin A to inhibit Complex III and confirm the source of respiration.[15]

Data Analysis: Record the OCR (pmol O₂/s/mg protein). Plot the percentage inhibition of

OCR against the dodine concentration to determine the IC₅₀ value.[16]

Protocol 3: Assessment of Mitochondrial Membrane
Potential (ΔΨm)
This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to quantify

changes in ΔΨm.

Materials:

Intact fungal cells

TMRM stock solution (in DMSO)

Dodine stock solutions

FCCP (a protonophore used as a positive control for depolarization)

Fluorescence microscope or flow cytometer

Appropriate culture medium or buffer (e.g., PBS)
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Procedure:

Cell Preparation: Grow fungal cells to the desired phase (e.g., mid-log) in liquid culture.

Dye Loading: Harvest the cells by centrifugation and resuspend them in fresh medium. Add

TMRM to a final concentration of 100-200 nM. Incubate in the dark for 30 minutes at the

optimal growth temperature to allow the dye to accumulate in the mitochondria.

Treatment: Aliquot the TMRM-loaded cell suspension into different tubes or wells of a

microplate. Add varying concentrations of dodine to each aliquot. Include a no-dodine
control and a positive control with FCCP (e.g., 10 µM) to induce complete depolarization.

Incubation: Incubate the cells with dodine for a defined period (e.g., 30 minutes).[4]

Measurement:

Fluorescence Microscopy: Place a sample of the cell suspension on a microscope slide.

Capture images using a fluorescence microscope with appropriate filters for TMRM (e.g.,

~549 nm excitation / ~573 nm emission).

Flow Cytometry: Analyze the samples using a flow cytometer to quantify the fluorescence

intensity of thousands of individual cells.

Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. The

fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential.

Normalize the data to the no-dodine control. Plot the percentage decrease in fluorescence

against the dodine concentration to calculate the EC₅₀ for mitochondrial depolarization.[4]

Conclusion
The accumulated evidence strongly supports the conclusion that the primary mode of action for

the fungicide dodine is the inhibition of mitochondrial respiration.[2][4][5] By interfering with the

electron transport chain, dodine effectively collapses the inner mitochondrial membrane

potential, leading to a halt in ATP synthesis and subsequent energy depletion within the fungal

cell.[4] Quantitative analysis consistently shows that these mitochondrial effects occur at

concentrations far below those needed to cause significant plasma membrane damage,

solidifying its role as a potent respiratory inhibitor.[6] This detailed understanding is crucial for
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the effective use of dodine in agriculture, for managing potential resistance, and for guiding the

development of new antifungal agents that target fungal-specific mitochondrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9618452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9618452/
https://www.benchchem.com/product/b1670866#dodine-s-effect-on-mitochondrial-respiration-in-fungi
https://www.benchchem.com/product/b1670866#dodine-s-effect-on-mitochondrial-respiration-in-fungi
https://www.benchchem.com/product/b1670866#dodine-s-effect-on-mitochondrial-respiration-in-fungi
https://www.benchchem.com/product/b1670866#dodine-s-effect-on-mitochondrial-respiration-in-fungi
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670866?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

